Ethyl 2-amino-4-cyanobenzoate
Overview
Description
Ethyl 2-amino-4-cyanobenzoate: is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-cyanobenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles and pyrimidines.
Condensation Reactions: The cyano group can participate in condensation reactions with various nucleophiles, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions:
Guanidine Hydrochloride: Used in the presence of ethanol and triethylamine to yield pyrimidine derivatives.
Ethyl Benzoylpyruvate: Reacts with cyanoacetohydrazide to form benzoylmethylene derivatives.
Major Products Formed:
Pyrimidine Derivatives: Formed through reactions with guanidine hydrochloride.
Benzoylmethylene Derivatives: Formed through reactions with ethyl benzoylpyruvate.
Scientific Research Applications
Ethyl 2-amino-4-cyanobenzoate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: Potential precursor for the development of biologically active molecules with therapeutic properties.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-cyanobenzoate involves its interaction with various molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and biological activity. The compound can act as a nucleophile, participating in various substitution and condensation reactions. Its ability to form stable heterocyclic structures makes it a valuable intermediate in drug development .
Comparison with Similar Compounds
Ethyl 4-amino-2-cyanobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2-amino-4-cyanobenzoate: Similar compound with a methyl ester group instead of an ethyl ester group.
Cyanoacetohydrazides: Versatile intermediates used in the synthesis of various heterocyclic compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of amino and cyano groups makes it a valuable intermediate for the synthesis of complex heterocyclic structures with potential biological activity.
Properties
IUPAC Name |
ethyl 2-amino-4-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSGHHVAWPDPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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